molecular formula C6H9F2NO2 B8222181 4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid

Cat. No.: B8222181
M. Wt: 165.14 g/mol
InChI Key: CWWIFJQKJYXFQK-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid (CAS 1822441-74-6) is a high-purity building block of significant interest in medicinal chemistry and drug discovery . This compound features a molecular formula of C6H9F2NO2 and a molecular weight of 165.14 g/mol . Its structure incorporates both a carboxylic acid moiety, which serves as a handle for further synthetic modification, and a 1-methyl-4,4-difluoropyrrolidine scaffold. The strategic incorporation of fluorine atoms can dramatically influence a molecule's properties, making this compound a valuable template for creating analogs with enhanced metabolic stability, altered pKa, and improved membrane permeability . Researchers primarily utilize this molecule as a sophisticated proline derivative in the synthesis of complex molecules, including potential pharmaceutical candidates. The compound is offered with a minimum purity of 98% and is accompanied by comprehensive analytical data to ensure quality and consistency in research applications . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use . Please refer to the Safety Data Sheet for proper handling guidelines.

Properties

IUPAC Name

4,4-difluoro-1-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c1-9-3-6(7,8)2-4(9)5(10)11/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWIFJQKJYXFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yields

Reagent SystemSolventTemperatureTimeYieldSource
LiOH (2 M aqueous)THF/MeOH0–20°C2 h94%
NaOH (2 M aqueous)THF/MeOHRT1 h99%
KOH (1 M aqueous)Et2O/H2ORT16 h86%

The hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidification (e.g., HCl) protonates the carboxylate, yielding the free carboxylic acid.

N-Methylation via Alkylation

Introducing the methyl group at the pyrrolidine nitrogen typically employs methyl iodide in the presence of a base:

Alkylation Protocol

ReagentBaseSolventTemperatureTimeYield
CH3IK2CO3AcetoneRT16 h95%

The reaction proceeds via an SN2 mechanism, where the amine lone pair attacks methyl iodide, displacing iodide.

Fluorination Strategies for 4,4-Difluoro Substitution

Geminal difluorination at the 4-position often involves converting a ketone precursor to a difluoromethylene group.

DAST-Mediated Fluorination

  • Reagent : Diethylaminosulfur trifluoride (DAST).

  • Substrate : 1-Methylpyrrolidin-4-one-2-carboxylic acid ester.

  • Conditions : –10°C to RT, anhydrous CH2Cl2.

  • Yield : ~80–90% (estimated from analogous reactions).

DAST replaces the ketone oxygen with fluorine via a two-step mechanism: initial formation of a fluorosulfonium intermediate followed by fluoride ion attack.

Industrial-Scale Synthesis Considerations

Large-scale production leverages flow chemistry for efficiency:

Continuous Flow Hydrolysis

  • Reactor Type : Microfluidic tubular reactor.

  • Residence Time : 10–30 min.

  • Advantages : Enhanced heat/mass transfer, reduced side reactions.

Stereochemical Control

Chiral centers in pyrrolidine derivatives are preserved using enantioselective catalysts or chiral auxiliaries. For example, (S)-configured intermediates are synthesized via asymmetric hydrogenation or enzymatic resolution .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Drug Development

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid serves as a building block in the synthesis of various bioactive compounds. Its fluorinated structure can enhance pharmacokinetic properties such as metabolic stability and bioavailability.

Case Study: Macrocyclic Peptide Inhibitors

A study highlighted the use of fluorinated pyrrolidine derivatives, including this compound, in developing macrocyclic peptide inhibitors for neurodegenerative diseases like Alzheimer's. These compounds demonstrated improved central nervous system (CNS) drug properties compared to their linear counterparts, indicating their potential as therapeutic agents .

Proteasome Inhibition

Research has shown that derivatives of this compound can inhibit immunoproteasomes, which play a critical role in regulating immune responses and inflammation. For instance, a derivative containing this compound exhibited significant inhibitory activity against LMP2, a subunit of the immunoproteasome, with an IC₅₀ value comparable to established proteasome inhibitors .

Pain Management

Compounds derived from this compound have been explored for their analgesic properties. They may act as modulators of cannabinoid receptors, providing potential therapeutic avenues for treating chronic pain conditions .

Application Activity Reference
Drug DevelopmentCNS drug properties
Proteasome InhibitionLMP2 inhibition (IC₅₀ values)
Pain ManagementCB2 receptor modulation

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations:

  • Ring Saturation vs.
  • Electron-Withdrawing Effects: Fluorine atoms in the target compound increase the carboxylic acid’s acidity compared to non-fluorinated analogs (e.g., 4,4-dimethylpyrrolidine in ). Chlorine in the pyrimidine derivative may enhance reactivity in nucleophilic substitutions .
  • Functional Group Protection : The methyl ester in and the Fmoc group in demonstrate strategies to modulate solubility and reactivity during synthesis .

Research Implications and Limitations

While structural comparisons highlight functional differences, experimental data on physicochemical properties (e.g., pKa, solubility, logP) are absent in the provided evidence. For instance:

  • Fluorine’s impact on the target compound’s bioavailability relative to the chloro-pyrimidine analog remains speculative without solubility studies.
  • The steric effects of 4,4-dimethyl vs. 4,4-difluoro substitution require conformational analysis (e.g., X-ray crystallography) to quantify .

Further research should prioritize:

Comparative reactivity studies (e.g., nucleophilic substitution rates for halogenated analogs).

Biological activity profiling to assess fluorine’s role in target engagement.

Biological Activity

4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid (DFMPCA) is a fluorinated amino acid derivative that has garnered attention for its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

DFMPCA possesses a molecular formula of C6H8F2N2O2 and a molecular weight of approximately 165.14 g/mol. Its structure includes a pyrrolidine ring with two fluorine atoms at the 4-position, contributing to its distinctive chemical properties. The presence of both a carboxylic acid group and a methyl group enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that DFMPCA exhibits various biological activities, particularly in the context of enzyme modulation and receptor binding. Its fluorinated structure may enhance binding affinity compared to non-fluorinated analogs, making it an attractive candidate for drug discovery initiatives.

The mechanism of action for DFMPCA involves its interaction with specific molecular targets. The fluorine atoms enhance the compound's ability to form strong hydrogen bonds, influencing various biochemical pathways and cellular processes. This can lead to modulation of enzyme activity and potentially affect signaling pathways in cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFMPCA, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Fluoro-L-prolineC5H8FNO2Contains only one fluorine atom; proline derivative
3,3-Difluoropropanoic acidC3H4F2O2Aliphatic chain with difluoromethyl group
5-FluorotryptophanC11H10FN3O2Aromatic amino acid with one fluorine atom

DFMPCA's dual fluorination significantly enhances its stability and reactivity compared to these other compounds.

Synthesis Methods

The synthesis of DFMPCA typically involves several key steps, utilizing advanced techniques such as microwave-assisted synthesis or continuous flow chemistry to improve yield and purity. The following reactions are commonly employed:

  • Oxidation : Converts the compound to oxo derivatives.
  • Reduction : Can transform the carboxylic acid group into an alcohol or aldehyde.
  • Substitution : Fluorine atoms can be replaced with other functional groups under specific conditions.

Case Studies and Research Findings

Several studies have highlighted the potential applications of DFMPCA in medicinal chemistry:

  • Enzyme Inhibition : DFMPCA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in modulating immunoproteasome activity, which is crucial for maintaining cellular homeostasis .
  • Cancer Research : In vitro studies have evaluated DFMPCA's antiproliferative effects against various cancer cell lines. Compounds structurally related to DFMPCA have demonstrated significant inhibition of cell growth, suggesting potential therapeutic applications in oncology .
  • Neuroprotective Effects : Preliminary findings indicate that DFMPCA may exert neuroprotective effects by influencing neuroinflammation pathways, thereby improving cognitive functions in animal models .

Q & A

Q. What structural modifications improve target selectivity while minimizing off-target effects?

  • SAR Studies : Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to sterically block non-specific binding. Introduce halogen bonds (e.g., Br or Cl) at the pyrrolidine C3 position to enhance affinity for hydrophobic pockets .

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